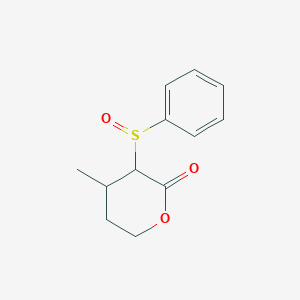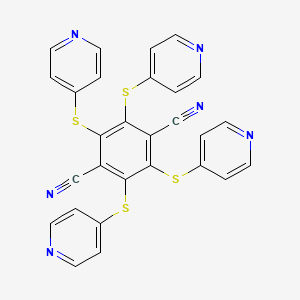
Dipyrrolyldiketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipyrrolyldiketone is a compound characterized by its two pyrrole rings connected through a diketone bridge. This compound is known for its unique electronic properties and its ability to form complexes with various metals, making it a valuable building block in the field of supramolecular chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipyrrolyldiketone can be synthesized through various methods, including the selective iodination at the α-pyrrole positions of this compound BF2 complexes . This process involves the use of specific reagents and conditions to achieve the desired substitution patterns.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound typically involves the use of advanced organic synthesis techniques and precise control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dipyrrolyldiketone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration and various halogens for halogenation . The conditions for these reactions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can lead to the formation of nitro-substituted derivatives, which have unique electronic properties .
Applications De Recherche Scientifique
Dipyrrolyldiketone has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of dipyrrolyldiketone involves its ability to form stable complexes with anions through hydrogen bonding interactions with the pyrrole NH groups and the diketone carbonyl groups . This interaction alters the electronic properties of the compound, making it useful in various applications such as sensors and molecular machines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boron-dipyrromethenes (BODIPYs): Known for their high fluorescence quantum yields and chemical stability.
Indole-based π-electronic molecules: Used for their anion-binding behavior and formation of helical structures.
Uniqueness
Dipyrrolyldiketone stands out due to its ability to form planar anion complexes and its versatility in forming various supramolecular assemblies . Its unique electronic properties and ability to undergo a wide range of chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
643-78-7 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
1,2-bis(1H-pyrrol-2-yl)ethane-1,2-dione |
InChI |
InChI=1S/C10H8N2O2/c13-9(7-3-1-5-11-7)10(14)8-4-2-6-12-8/h1-6,11-12H |
Clé InChI |
CNYOKYNQIFHEKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C(=O)C(=O)C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


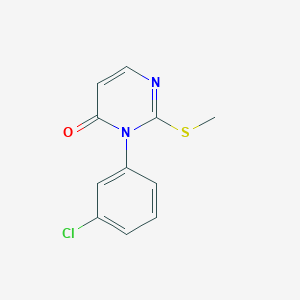
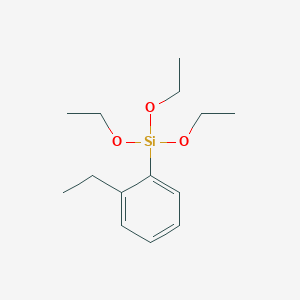
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
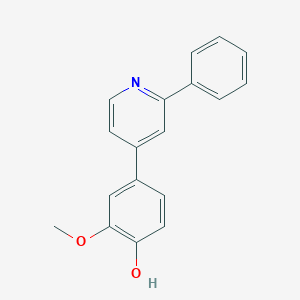
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)
![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate](/img/structure/B14134802.png)

![4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14134827.png)
![2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14134833.png)


